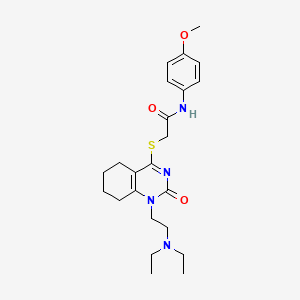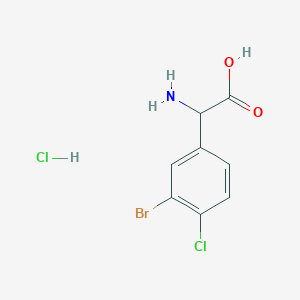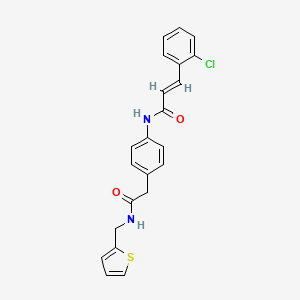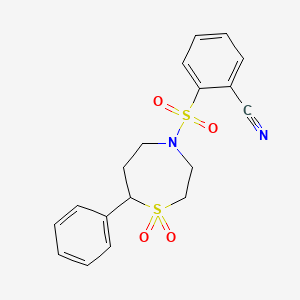![molecular formula C20H24N4O B2689083 3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890627-74-4](/img/structure/B2689083.png)
3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a derivative of the Pyrazolo[1,5-a]pyrimidine (PP) family . PP derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a lot of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving PP derivatives have been extensively studied . The PP derivatives synthesis has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of PP derivatives are influenced by the nature of the substituent group at position 7 on the fused ring . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Scientific Research Applications
Synthesis of Novel Compounds
Several studies have focused on the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives with potential therapeutic applications. For example, Rahmouni et al. (2014) synthesized 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines through the treatment of 5-aminopyrazole-4-carbonitriles with formamide, exploring their antibacterial activity, which appeared significant for some compounds (Rahmouni et al., 2014). Similarly, Sutherland et al. (2022) reported the design, synthesis, and evaluation of pyrazolo[1,5-a]pyrimidin-7-amines as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis, highlighting the compound's potential as a therapeutic agent (Sutherland et al., 2022).
Antimicrobial and Anti-Mycobacterial Activity
The anti-microbial and anti-mycobacterial activities of pyrazolo[1,5-a]pyrimidine derivatives have been a significant focus. For instance, the compounds synthesized by Sutherland et al. demonstrated potent in vitro M.tb growth inhibition, offering a promising avenue for developing new treatments for tuberculosis (Sutherland et al., 2022).
Antagonistic Activity on Serotonin Receptors
Research by Ivachtchenko et al. (2013) into the synthesis of new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines explored their activity as 5-HT6 antagonists, revealing compounds with significant activity levels. This work supports the potential use of these derivatives in developing treatments targeting serotonin receptors (Ivachtchenko et al., 2013).
Applications in Surface Coating and Printing Ink
El‐Wahab et al. (2015) investigated the antimicrobial activity of pyrimidine derivatives incorporated into polyurethane varnish and printing ink paste, demonstrating that these compounds could enhance the antimicrobial effects of coatings and inks. This suggests a potential application in developing antimicrobial surface treatments (El‐Wahab et al., 2015).
Antitumor, Antifungal, and Antibacterial Pharmacophores
Titi et al. (2020) conducted a study on the synthesis, characterization, and biological evaluation of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This research underscores the compound's versatility and potential in developing new pharmacotherapies (Titi et al., 2020).
Future Directions
The future directions in the research of PP derivatives involve the development of new synthesis processes . There is also a focus on the design of solid-state emitters by proper structural selection . The electronic structure analysis based on DFT and TD-DFT calculations is also a promising area of research .
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-2-7-16-12-19(21-13-17-10-6-11-25-17)24-20(23-16)18(14-22-24)15-8-4-3-5-9-15/h3-5,8-9,12,14,17,21H,2,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOXOXWXSMTLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCC3CCCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-bis(2-ethoxyethyl)-9-methyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2689000.png)
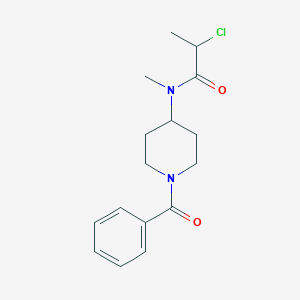
![2-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B2689005.png)
![2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2689007.png)
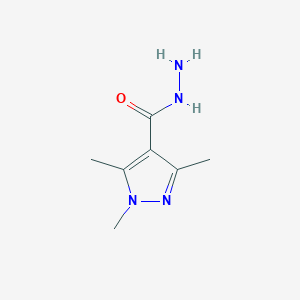
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2689009.png)
![5-Methyl-2-[[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2689011.png)
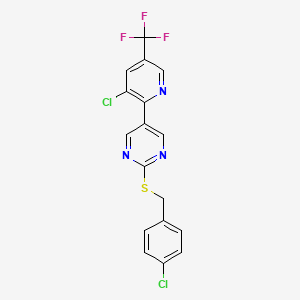
![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2689014.png)
![1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2689016.png)
